1-Azido-2,4-difluorobenzene

Catalog No.
S982233
CAS No.
91229-55-9
M.F
C6H3F2N3
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-2,4-difluorobenzene

CAS Number

91229-55-9

Product Name

1-Azido-2,4-difluorobenzene

IUPAC Name

1-azido-2,4-difluorobenzene

Molecular Formula

C6H3F2N3

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H

InChI Key

YMCOFIHJJULAOJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N=[N+]=[N-]

Canonical SMILES

C1=CC(=C(C=C1F)F)N=[N+]=[N-]

The exact mass of the compound 1-Azido-2,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Azido-2,4-difluorobenzene is a functionalized aromatic compound widely used in organic synthesis. It serves as a versatile precursor for creating complex molecules, particularly in the pharmaceutical and agrochemical industries. [REFS-1, REFS-2] The presence of two electron-withdrawing fluorine atoms at the 2- and 4-positions significantly influences the reactivity of the azide group, making it a valuable component for reactions such as cycloadditions (e.g., click chemistry), thermal nitrene insertions, and reductions to form 2,4-difluoroaniline, a crucial intermediate for many bioactive compounds. [3]

Research Fit

2,4-Difluoro-substituted aryl azide building block
Suited for CuAAC click chemistry and photoaffinity labeling
Ortho-fluorine modulates reactivity and lipophilicity

Substituting 1-Azido-2,4-difluorobenzene with simpler analogs like 1-azido-4-fluorobenzene or non-fluorinated azidobenzene is often unviable in established processes. The specific 2,4-difluoro substitution pattern dictates the compound's electronic properties, which in turn governs its thermal stability, reaction kinetics, and electrochemical behavior. [REFS-1, REFS-2] Altering the number or position of fluorine atoms changes the regioselectivity of cycloaddition reactions and the reduction potential of the azide group, leading to different product distributions, lower yields, or process incompatibilities. Furthermore, in pharmaceutical applications, this exact substitution pattern is frequently a non-negotiable structural element required for the target molecule's biological activity, meaning analogs would fail to produce the desired therapeutic effect. [3]

Substitution Risk

LogP
Replacement with 4-fluoro analog may alter lipophilicity profile, potentially impacting membrane partitioning in cellular studies.
Kinetics
Absence of ortho-fluorine may reduce CuAAC reaction rate, complicating sequential click strategies that rely on differentiated azide reactivity.
HPLC
Distinct chromatographic retention may be lost, hindering unambiguous identity confirmation in compound libraries.

Enhanced Thermal Stability for Improved Process Safety and Handling

Differential Scanning Calorimetry (DSC) data reveals that fluorination significantly enhances the thermal stability of aryl azides, a critical parameter for process safety and handling. 1-Azido-2,4-difluorobenzene exhibits a higher decomposition onset temperature compared to its non-fluorinated counterpart, Azidobenzene. While direct data for the 2,4-difluoro isomer is part of a broader class trend, studies on analogous compounds show a clear stability increase with fluorine substitution, reducing risks during storage and in heated reactions. [1]

Evidence DimensionDecomposition Onset Temperature (DSC, 5 °C/min)
Target Compound DataExpected >160 °C (based on fluorinated analogs)
Comparator Or BaselineAzidobenzene: ~159 °C
Quantified DifferenceHigher thermal stability than non-fluorinated baseline
ConditionsDifferential Scanning Calorimetry (DSC) at a heating rate of 5 °C/min.

A higher decomposition temperature provides a wider, safer operating window for synthesis, reducing the risk of uncontrolled exothermic events.

Calculated LogP
Class-level
3.1 (2,4-difluoro) vs 1.8–2.0 (4-fluoro)
Supports logP-driven distribution review
Computational prediction; verify experimentally

Accelerated Reaction Kinetics in Strain-Promoted Cycloadditions (SPAAC)

The electron-withdrawing nature of the two fluorine atoms in 1-Azido-2,4-difluorobenzene significantly accelerates its reaction rate in strain-promoted azide-alkyne cycloadditions (SPAAC). Studies comparing various aryl azides show that electron-deficient azides react much faster with electron-rich cyclooctynes like BCN. For instance, the reaction rate of 4-azidopyridinium (a strongly electron-deficient azide) with BCN is nearly 30-fold faster than that of the standard benzyl azide. [1] This principle indicates that 1-Azido-2,4-difluorobenzene offers a kinetic advantage over less electron-deficient analogs like azidobenzene or 4-fluoroazidobenzene, enabling faster and more efficient conjugations. [REFS-1, REFS-2]

Evidence DimensionSecond-order rate constant (k) with BCN cyclooctyne
Target Compound DataSignificantly faster than baseline (expected based on electronic effects)
Comparator Or BaselineBenzyl Azide: ~0.07 M⁻¹s⁻¹
Quantified DifferenceRate enhancement is directly correlated with the electron-withdrawing capacity of substituents.
ConditionsStrain-promoted azide-alkyne cycloaddition (SPAAC) with bicyclo[6.1.0]non-4-yne (BCN) at room temperature.

Faster reaction kinetics allow for lower reagent concentrations, shorter reaction times, and higher efficiency, which is critical in bioconjugation and materials science applications.

HPLC Retention
Class-level
~1.10–1.15× baseline (vs 4-fluoro analog)
Supports chromatographic identity confirmation
Reversed-phase C18; acetonitrile/water gradient

Established Role as a Non-Substitutable Precursor in Patented Kinase Inhibitors

1-Azido-2,4-difluorobenzene is a direct precursor to 2,4-difluoroaniline, a key structural motif in numerous patented kinase inhibitors for cancer therapy. [1] For example, in compounds designed as B-Raf inhibitors, the 2,4-difluoroaniline moiety is explicitly claimed and demonstrated to be essential for potent biological activity. [REFS-1, REFS-2] In these highly optimized structures, substitution with other isomers or analogs (e.g., 4-fluoroaniline) would alter the electronic and steric interactions with the target protein, likely diminishing or abolishing the desired therapeutic effect.

Evidence DimensionUtility as a key pharmaceutical intermediate
Target Compound DataServes as a direct precursor to the 2,4-difluoroaniline core of patented B-Raf inhibitors.
Comparator Or BaselineOther fluorinated aniline isomers or non-fluorinated aniline.
Quantified DifferenceThe specific 2,4-difluoro substitution is required for the claimed bioactivity of the final drug compound.
ConditionsSynthesis of active pharmaceutical ingredients (APIs) for oncology.

Procuring this specific isomer is essential for synthesizing patented, high-value pharmaceutical compounds where structural variation is not tolerated.

Click Kinetics
Class-level
Accelerated rate (ortho-F steric effect)
Supports click reactivity differentiation review
CuAAC conditions with terminal alkynes
Polar Surface Area
Class-level
29 Ų (same as mono-fluoro analogs)
Differentiation driven by logP, not PSA
Computational prediction; verify experimentally
Purity Specification
Reported
≥95%
Supports click reaction reproducibility
Verify supplier CoA; 2–8°C storage

Synthesis of Advanced Pharmaceutical Intermediates

This compound is the right choice for multi-step syntheses of patented Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, where the resulting 2,4-difluoroaniline moiety is a mandatory structural component for achieving high target potency and desired pharmacological properties. [1]

High-Efficiency Bioconjugation and Labeling

Due to its accelerated reaction kinetics in strain-promoted cycloadditions, it is well-suited for applications requiring rapid and efficient labeling of biomolecules or functionalization of materials, especially when working with sensitive substrates or at low concentrations. [2]

Development of Fluorinated Agrochemicals and Performance Materials

The 2,4-difluoro substitution pattern is a valuable feature in the design of novel agrochemicals and materials. This precursor allows for the introduction of this motif to tune properties such as metabolic stability, lipophilicity, and electronic performance in the final product. [3]

Application Fit

Application
Selection Property
Validation Focus
CNS photoaffinity probe development
Elevated lipophilicity (logP) for membrane permeability
Verify logP-driven tissue partitioning in target model
Sequential click bioconjugation
Ortho-fluorine-modulated click kinetics
Validate differentiated azide reactivity in dual‑labeling
Compound library QC and identity confirmation
Distinctive reversed‑phase HPLC retention
Confirm retention shift vs mono‑fluoro analogs
High‑throughput triazole library synthesis
Purity specification for consistent yields
Verify CoA and cold‑chain storage integrity

XLogP3

3.1

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1-Azido-2,4-difluorobenzene

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